molecular formula C14H17FO2 B8569590 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8569590
M. Wt: 236.28 g/mol
InChI Key: PZFNLQSLQXNSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H17FO2 and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Molecular Formula

C14H17FO2

Molecular Weight

236.28 g/mol

IUPAC Name

8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H17FO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2

InChI Key

PZFNLQSLQXNSIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)F)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is hydrogenated using Pd/C with hydrogen. After filtering-off of the catalyst over celite and evaporating-off of the solvent, 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane is obtained in a quantitative yield: tR 3.65 min (LC-1); ESI-MS(+): m/z 237.26 [M+H]+.
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Synthesis routes and methods II

Procedure details

A mixture of 8-(4-fluorophenyl)-1,4-dioxaspiro[4,5]dec-7-ene (36.7 mmole) and platinum oxide (0.15 g) was hydrogenated in ethanol for 1.5 hr. The catalyst was removed by filtration and the ethanol removed in vacuo to give the product (100%, mp: 51°-53° C.). Calc'd for C14H17FO2 : C, 71.17%; H, 7.26%. Found: C, 71.16%; H, 7.35%.
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Synthesis routes and methods III

Procedure details

To a stirred and hot (±100° C.) mixture of 101 parts of sodium and 450 parts of methylbenzene is added dropwise a solution of 189 parts of 8-(4-fluorophenyl)-1,4-dioxaspiro[4,5]decane-8-carbonitrile in 450 parts of methylbenzene and 100 parts of absolute ethanol (temperature remained at about 90° C.). Then there are added successively and dropwise 260 parts of absolute ethanol and 160 parts of methanol. Upon completion, stirring is continued overnight at room temperature. The reaction mixture is poured onto ice-water and the product is extracted with trichloromethane. The extract is washed successively with a hydrochloric acid solution 5%, a sodium bicarbonate solution 5% and with water, dried, filtered and evaporated, yielding 167 parts of 8-(4-fluorophenyl)-1,4-dioxaspiro[4,5]decane; mp. <60° C.
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